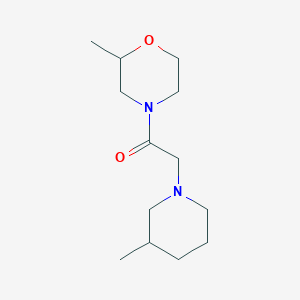
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone, also known as MMPE or Methyl-MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. MMPE is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS).
作用机制
MGluR5 is a G-protein-coupled receptor that is widely expressed in the CNS, particularly in the hippocampus, cortex, and striatum. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in the regulation of synaptic transmission and plasticity, as well as in the modulation of neuronal excitability and survival.
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor, which prevents the binding of glutamate and the subsequent activation of intracellular signaling pathways. This results in the modulation of glutamatergic neurotransmission, which has been implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to modulate glutamatergic neurotransmission in various brain regions, which has been implicated in the pathophysiology of various neurological disorders. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to reduce anxiety-related behaviors in animal models, which has been attributed to the modulation of glutamatergic neurotransmission in the amygdala. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has also been shown to improve cognitive deficits in animal models of schizophrenia, which has been attributed to the modulation of glutamatergic neurotransmission in the prefrontal cortex.
实验室实验的优点和局限性
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone is a selective antagonist of mGluR5, which makes it a useful tool compound for studying the role of mGluR5 in various physiological and pathological processes in the CNS. The use of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone in lab experiments has several advantages, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, one limitation of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone is its relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several future directions for further research on 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone. One area of research is the development of novel compounds that target mGluR5 with improved potency and selectivity. Another area of research is the investigation of the role of mGluR5 in the pathophysiology of various neurological disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction. Additionally, further research is needed to elucidate the downstream signaling pathways that are modulated by mGluR5 and the potential therapeutic targets for these pathways.
合成方法
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone involves the reaction of 2-(3-methylpiperidin-1-yl)ethanamine with 2-bromo-N-(2-methylmorpholin-4-yl)acetamide in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which results in the formation of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone as a white solid with a melting point of 158-160°C. The purity of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone can be further improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学研究应用
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, schizophrenia, Parkinson's disease, and addiction. The selective antagonism of mGluR5 by 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to modulate glutamatergic neurotransmission, which is involved in the pathophysiology of these disorders. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has also been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes in the CNS.
属性
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11-4-3-5-14(8-11)10-13(16)15-6-7-17-12(2)9-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJADGXKSDBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

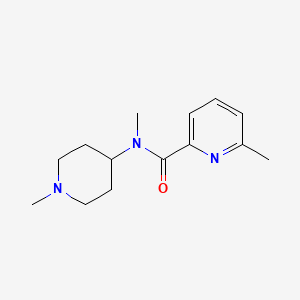

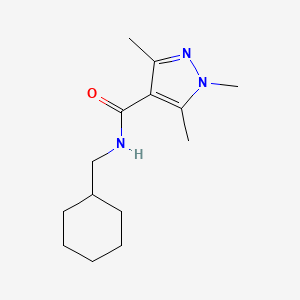


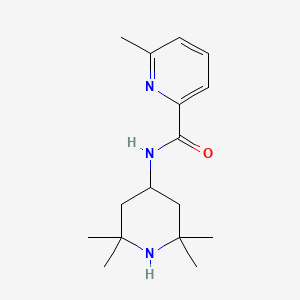
![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
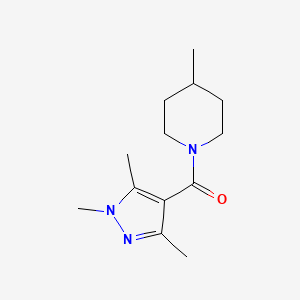
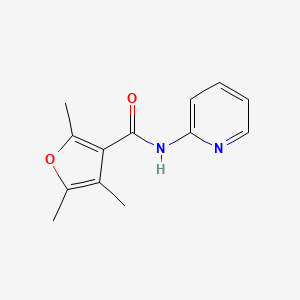
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
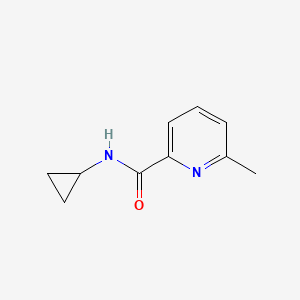
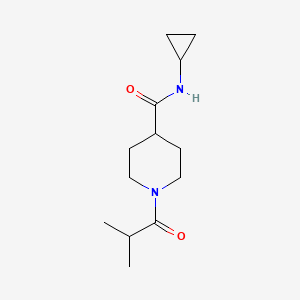
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)